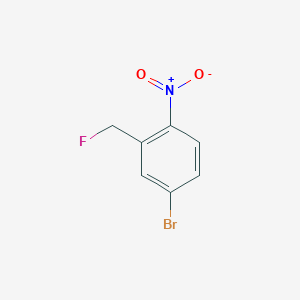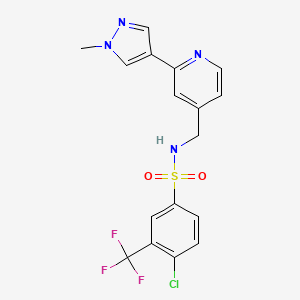
4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction: Nucleophilic substitution with the pyrazolyl-pyridinyl intermediate.
Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle multiple reaction steps and purifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolyl-Pyridinyl Intermediate
Starting Materials: 1-methyl-1H-pyrazole and 4-bromopyridine.
Reaction: Nucleophilic substitution reaction to form 2-(1-methyl-1H-pyrazol-4-yl)pyridine.
Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Often carried out in polar aprotic solvents with bases.
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.
Conditions: Vary depending on the desired transformation.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the pyrazole ring can lead to pyrazole N-oxides.
Reduction Products: Reduction of the nitro group (if present) to an amine.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biochemical Research: Used in studies to understand enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances its binding affinity through hydrophobic interactions. The pyrazolyl-pyridinyl moiety may facilitate π-π stacking interactions with aromatic amino acids in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the pyrazole ring, potentially altering its biological activity.
N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the methyl group on the pyrazole ring, which may affect its pharmacokinetic properties.
Uniqueness
The presence of the 1-methyl-1H-pyrazol-4-yl group in 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
4-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2S/c1-25-10-12(9-23-25)16-6-11(4-5-22-16)8-24-28(26,27)13-2-3-15(18)14(7-13)17(19,20)21/h2-7,9-10,24H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQVOXUHHRTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)
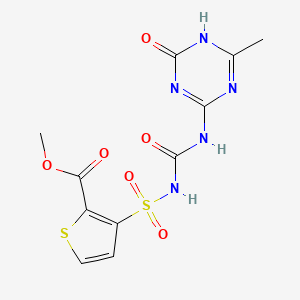
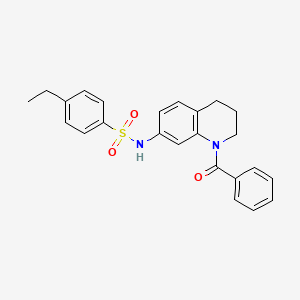
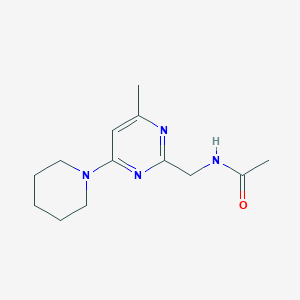
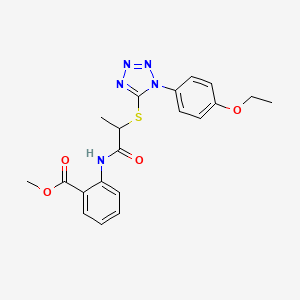
![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)
![ethyl 2-[5-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2829028.png)
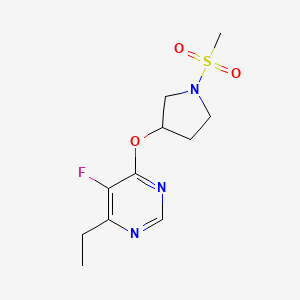
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2829030.png)
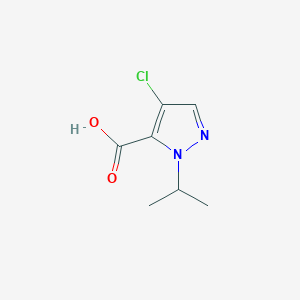

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2829034.png)
